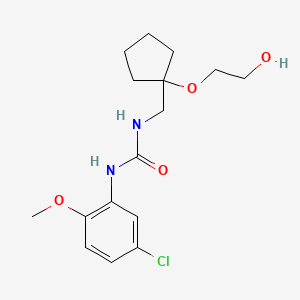
1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a urea functional group, a chlorinated aromatic ring, and a cyclopentyl moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea typically involves multiple steps:
Formation of the Chlorinated Aromatic Intermediate:
Cyclopentyl Derivative Preparation:
Final Coupling Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea group can be reduced to form amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
- Oxidation of the hydroxyethoxy group yields ketones or aldehydes.
- Reduction of the urea group produces primary or secondary amines.
- Substitution of the chlorine atom results in various substituted aromatic compounds.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, including signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(cyclopentylmethyl)urea: Lacks the hydroxyethoxy group, resulting in different chemical properties.
1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclohexyl)methyl)urea: Contains a cyclohexyl instead of a cyclopentyl moiety, affecting its steric and electronic characteristics.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4/c1-22-14-5-4-12(17)10-13(14)19-15(21)18-11-16(23-9-8-20)6-2-3-7-16/h4-5,10,20H,2-3,6-9,11H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILKZCZASIYFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2780364.png)
![3,5-dimethylphenyl 2-[2-nitro-4-(trifluoromethyl)benzenesulfinyl]acetate](/img/structure/B2780365.png)


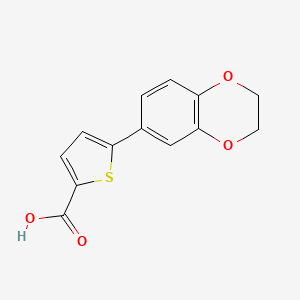
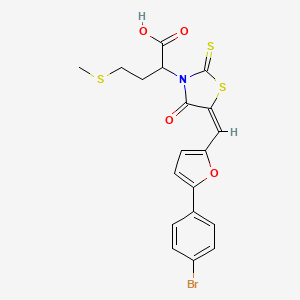
![(E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide](/img/structure/B2780371.png)
![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2780373.png)
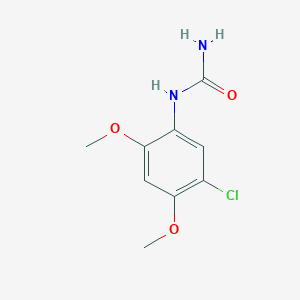

![1-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2780379.png)
![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2780380.png)
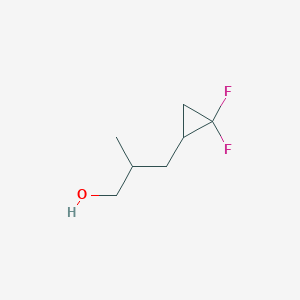
![3-[(pyrimidin-2-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2780382.png)
